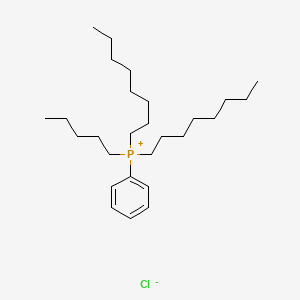
2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a nitrosomethylidene group attached to the imidazole ring, along with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-phenyl-1H-imidazole-1,3(2H)-diol with nitrosomethylidene chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the nitroso group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: 2-(Nitromethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol.
Reduction: 2-(Aminomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological effects. The pathways involved in its action include the modulation of signaling pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
- 2-(Nitrosomethylidene)-1H-imidazole-1,3(2H)-diol
- 2-(Nitrosomethylidene)-4-methyl-1H-imidazole-1,3(2H)-diol
- 2-(Nitrosomethylidene)-4-ethyl-1H-imidazole-1,3(2H)-diol
Comparison: Compared to its similar compounds, 2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol exhibits unique properties due to the presence of the phenyl group. This group enhances its stability and influences its reactivity, making it more suitable for certain applications. Additionally, the phenyl group can participate in π-π interactions, which can affect the compound’s binding affinity to biological targets.
Propriétés
Numéro CAS |
142088-86-6 |
|---|---|
Formule moléculaire |
C10H9N3O3 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
1,3-dihydroxy-2-(nitrosomethylidene)-4-phenylimidazole |
InChI |
InChI=1S/C10H9N3O3/c14-11-6-10-12(15)7-9(13(10)16)8-4-2-1-3-5-8/h1-7,15-16H |
Clé InChI |
VULVUNRCNRXCMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN(C(=CN=O)N2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


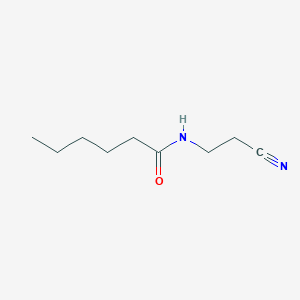
![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)

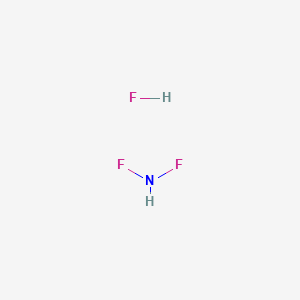

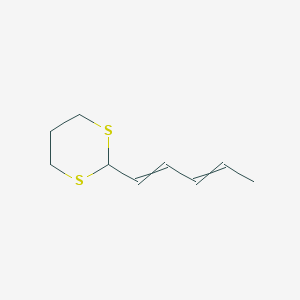
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)
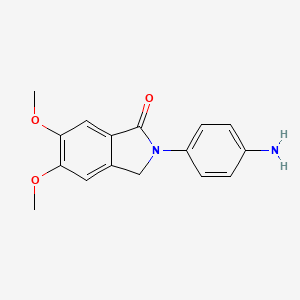
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)
